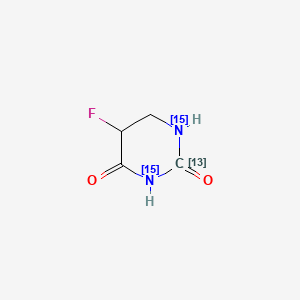
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2
Vue d'ensemble
Description
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil . It is a pyrimidine analog that irreversibly inhibits thymidylate synthase, blocking the synthesis of thymidine which is required for DNA synthesis . It is used as an internal standard for the quantification of 5-flurouracil by GC- or LC-MS .
Molecular Structure Analysis
The molecular formula of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is C3(13C)H5F(15N)2O2 . The molecular weight is 133.057.Chemical Reactions Analysis
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a pyrimidine analog. It irreversibly inhibits thymidylate synthase, which is crucial for the synthesis of thymidine, a necessary component for DNA synthesis .Applications De Recherche Scientifique
Anticancer Activity
5-Fluorodihydropyrimidine-2,4-dione derivatives have been studied for their potential anticancer activities. For instance, a compound synthesized from 5-fluorouracil showed significant anticarcinogenic activity against HL-60 and BEL-7402 cancer cells (Miao, Yan, & Zhao, 2010). Additionally, other derivatives have demonstrated antitumor activities, highlighting the potential of these compounds in cancer treatment (Yuan, Cai, Chen, & Hu, 2007).
Drug Interaction and Binding Studies
Research has focused on the interaction of 5-fluorodihydropyrimidine-2,4-dione derivatives with DNA. For example, the binding affinity of certain derivatives with double-stranded DNA and G-quadruplex DNA has been investigated, providing insights into their potential applications in drug design and cancer therapy (Hu et al., 2012).
Diagnostic Applications
Some isotopically labeled derivatives, such as [2-13C]-5-fluorouracil, have been proposed as diagnostic agents for measuring drug-induced toxicity in cancer patients. This highlights the potential use of these compounds in personalized medicine and monitoring patient response to chemotherapy (Rangwala, William, & Gurvich, 2011).
NMR Spectroscopy and Structural Analysis
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 and its derivatives have been used in NMR spectroscopy for structural analysis. Their fluorine atoms offer unique opportunities for probing nucleic acid structures and investigating molecular dynamics (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).
Propriétés
IUPAC Name |
5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRJKWTBBDDAR-XZQGXACKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661976 | |
| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 | |
CAS RN |
1189492-99-6 | |
| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



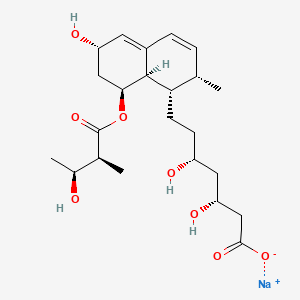
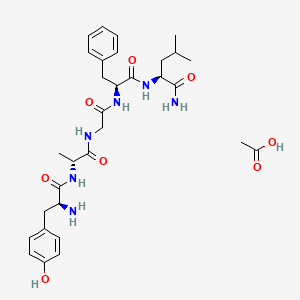

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
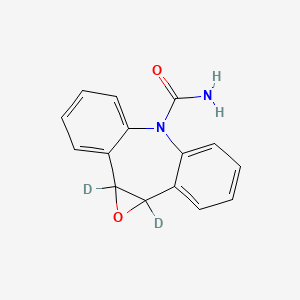
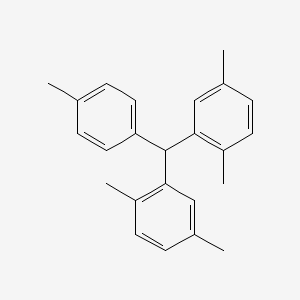
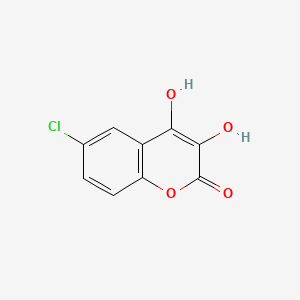
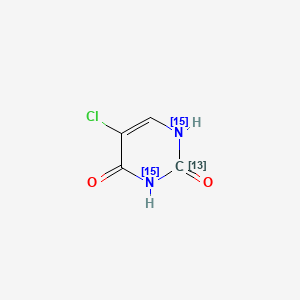
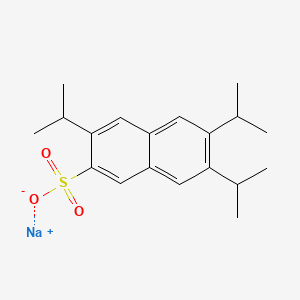
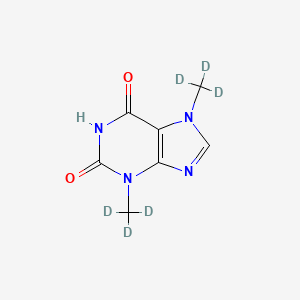
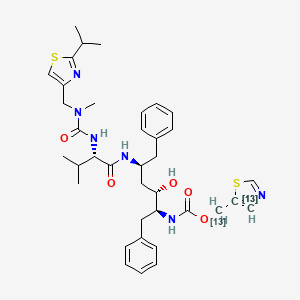
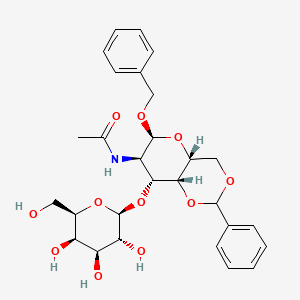
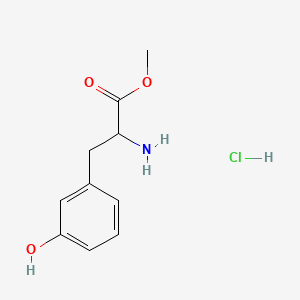
![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)